4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
4-Bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a benzamide derivative featuring a thieno[3,4-c]pyrazol scaffold substituted with a 2,3-dimethylphenyl group at position 2 and a sulfone (5,5-dioxido) moiety at position 3.
Properties
IUPAC Name |
4-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S/c1-12-4-3-5-18(13(12)2)24-19(16-10-28(26,27)11-17(16)23-24)22-20(25)14-6-8-15(21)9-7-14/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPVZMQOQODBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate bromination, amidation, and the formation of the thieno[3,4-c]pyrazole moiety. The specific synthetic route can vary, but it often includes the following steps:
- Bromination : Introduction of the bromine atom at the para position of a phenyl ring.
- Formation of Thieno[3,4-c]pyrazole : This involves cyclization reactions that create the thieno and pyrazole rings.
- Amidation : The final step is the formation of the amide bond with benzamide.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans .
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15.62 µg/mL |
| Compound B | S. aureus | 7.81 µg/mL |
| Compound C | C. albicans | 31.25 µg/mL |
Anticancer Properties
Recent studies have evaluated the anticancer potential of similar compounds through high-throughput screening methods on multicellular spheroids. These studies suggest that certain derivatives can inhibit cancer cell growth effectively by inducing apoptosis in cancer cells . The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Interference with DNA Replication : Some studies suggest that these compounds can bind to DNA or interfere with its replication processes.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in microbial and cancer cells, leading to cell death.
Case Studies
- Study on Antimicrobial Activity : A study compared a series of pyrazole derivatives against standard antibiotics and found that some exhibited superior activity against resistant strains .
- Evaluation of Anticancer Effects : In a recent publication, a derivative was screened on various cancer cell lines showing IC50 values significantly lower than those of conventional chemotherapeutics .
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacological Activities:
- Anti-inflammatory Properties: Studies suggest that compounds similar to 4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide may exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways.
- Anticancer Activity: Preliminary research indicates that this compound could interfere with cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.
- Antimicrobial Effects: The structural components of the compound may provide a basis for antimicrobial activity against various pathogens.
Biological Research
Mechanism of Action:
The mechanism of action involves interactions with biological targets such as enzymes or receptors. The compound may modulate signaling pathways related to inflammation and apoptosis. Ongoing research aims to elucidate these interactions further.
Case Study:
A study conducted on similar thieno[3,4-c]pyrazole derivatives indicated significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. This suggests that this compound may have comparable effects.
Chemical Synthesis
Role as an Intermediate:
In synthetic organic chemistry, this compound serves as an intermediate in the preparation of more complex organic molecules. Its unique structure allows for various chemical reactions including:
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
- Oxidation and Reduction Reactions: These reactions can yield different derivatives useful in further synthetic applications.
Synthesis Overview:
The synthesis typically involves multi-step organic reactions using starting materials like 2,3-dimethylphenylamine and bromobenzoyl chloride under controlled conditions to ensure high yields and purity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the aryl ring, oxidation state of the thienopyrazol system, and halogenation patterns:
Key Observations :
- The sulfone group (5,5-dioxido) in the target compound enhances polarity and hydrogen-bonding capacity compared to 5-oxo analogs () .
- Halogen substitution (Br vs. Cl) influences molecular weight, melting points, and lipophilicity (e.g., Compound 13 vs. 14, ) .
- Aryl substituent position (2,3-dimethylphenyl vs.
Physicochemical Properties
Key Observations :
- Higher melting points in brominated derivatives (e.g., Compound 13) correlate with stronger intermolecular forces (e.g., halogen bonding) .
- The sulfone group in the target compound likely increases thermal stability compared to 5-oxo analogs.
Spectroscopic Characteristics
Key Observations :
- The SO₂ group produces distinct IR peaks at ~1219 and 1374 cm⁻¹, consistent across sulfone-containing analogs () .
- NH protons in the benzamide and pyrazol moieties resonate as broad singlets (~11.61 ppm), indicative of hydrogen-bonding interactions .
Hydrogen Bonding and Crystallography
- NH/NH₂ groups in analogs (e.g., Compound 13) participate in hydrogen-bonding networks, stabilizing crystal lattices () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
